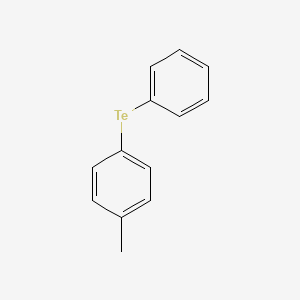
1-Methyl-4-(phenyltellanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(phenyltellanyl)benzene is an organic compound that belongs to the class of aromatic tellurium compounds It features a benzene ring substituted with a methyl group at the 1-position and a phenyltellanyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenyltellanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methyl-4-bromobenzene with diphenyl ditelluride in the presence of a catalyst such as copper powder. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(phenyltellanyl)benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the tellurium atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions
Major Products:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(phenyltellanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(phenyltellanyl)benzene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-(phenylsulfonyl)benzene
- 1-Methyl-4-(phenylmethyl)benzene
- 1-Methyl-4-(phenyltellanyl)benzene
Comparison: this compound is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to similar compounds with sulfur or selenium atoms. The tellurium atom’s larger size and different electronic properties can lead to variations in reactivity and biological activity .
Eigenschaften
CAS-Nummer |
56950-00-6 |
|---|---|
Molekularformel |
C13H12Te |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
1-methyl-4-phenyltellanylbenzene |
InChI |
InChI=1S/C13H12Te/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
HJIPHXYFDKOKNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



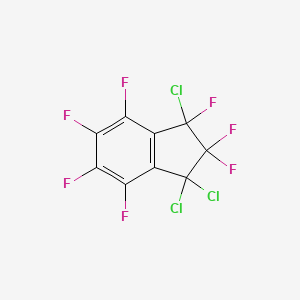
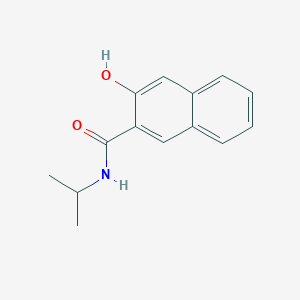
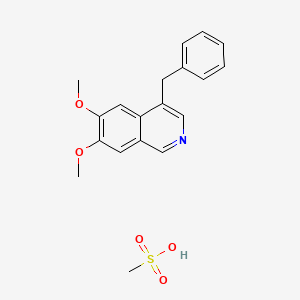
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)

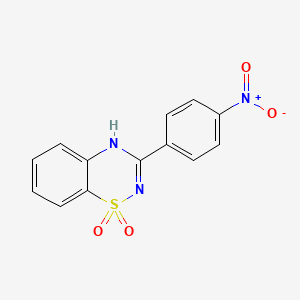
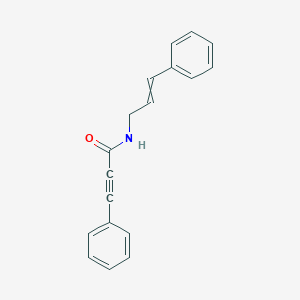

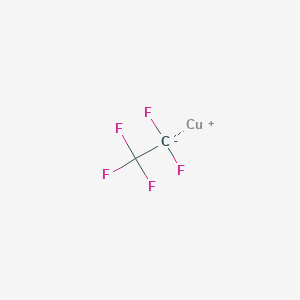
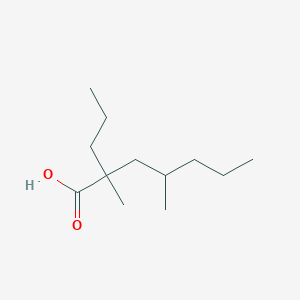
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
